
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is an organic peroxide compound with the molecular formula C26H50O6. It is known for its application as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is particularly valued in the production of various polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) typically involves the reaction of 1,1,4,4-Tetramethylbutane-1,4-diol with isononanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The reaction mixture is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making this compound a valuable initiator in the production of polymers.
Common Reagents and Conditions
Decomposition: The compound decomposes under heat or in the presence of catalysts to generate free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.
Major Products Formed
The major products formed from the decomposition of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are free radicals, which then react with monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.
Scientific Research Applications
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) has several applications in scientific research:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and resins.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mechanism of Action
The mechanism of action of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds, leading to the formation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
- Di-tert-butyl peroxide
- Benzoyl peroxide
Uniqueness
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective initiator for polymerization reactions, offering controlled decomposition and efficient radical generation compared to other similar compounds.
Properties
CAS No. |
29089-67-6 |
|---|---|
Molecular Formula |
C26H50O6 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[2,5-dimethyl-5-(7-methyloctanoylperoxy)hexan-2-yl] 7-methyloctaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-21(2)15-11-9-13-17-23(27)29-31-25(5,6)19-20-26(7,8)32-30-24(28)18-14-10-12-16-22(3)4/h21-22H,9-20H2,1-8H3 |
InChI Key |
YFCKFSHPDAWAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



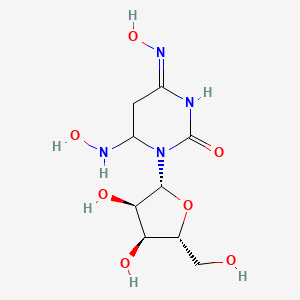
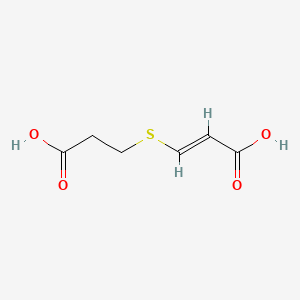
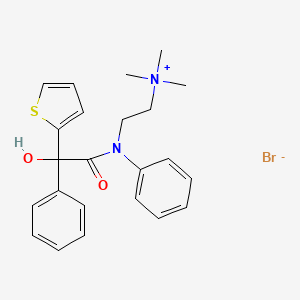
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)


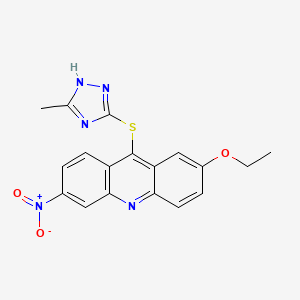


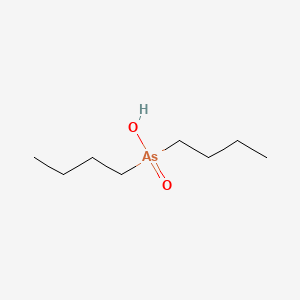
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)

